4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
4-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.
Formation of the Thiane Ring: The thiane ring is formed through a cyclization reaction involving sulfur-containing precursors.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use as a stabilizer or additive in materials science.
Mechanism of Action
The mechanism of action of 4-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity.
Pathway Interference: The compound may interfere with biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole cores but different substituents.
Thiane Derivatives: Compounds with similar thiane rings but different substituents.
Uniqueness
4-(6-chloro-5-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to its specific combination of substituents and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClFN3O2S |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
4-(6-chloro-5-fluorobenzotriazol-1-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C11H11ClFN3O2S/c12-8-5-11-10(6-9(8)13)14-15-16(11)7-1-3-19(17,18)4-2-7/h5-7H,1-4H2 |
InChI Key |
BSAGTCWVUVAYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C3=CC(=C(C=C3N=N2)F)Cl |
Origin of Product |
United States |
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